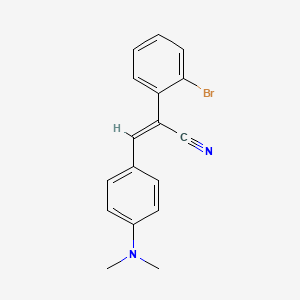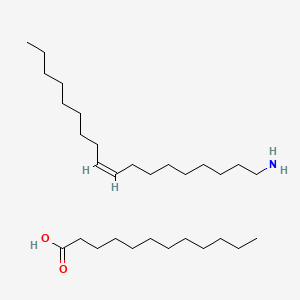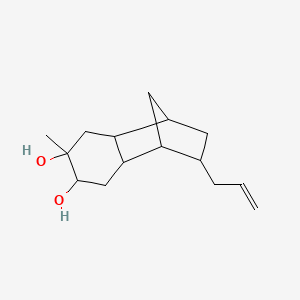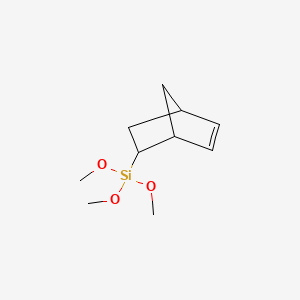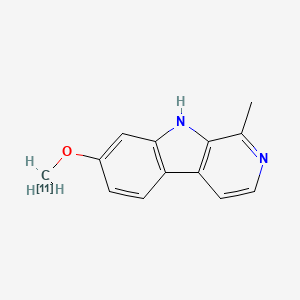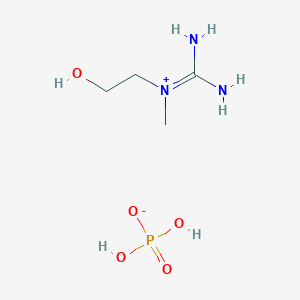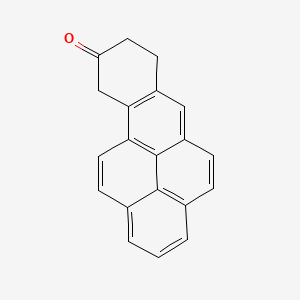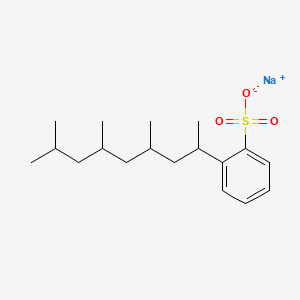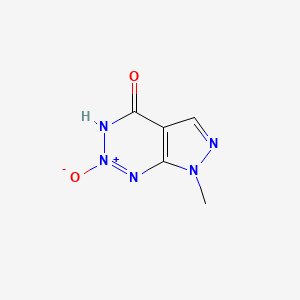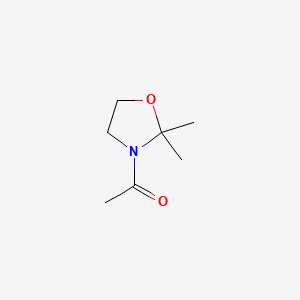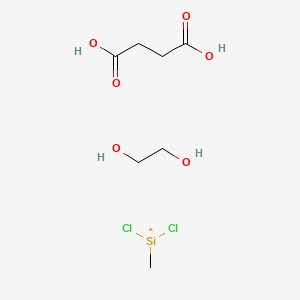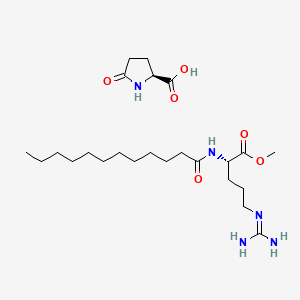
Tris(4-ethyl-o-tolyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-ethyl-o-tolyl) phosphate is an organophosphorus compound with the molecular formula C27H33O4P. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a flame retardant and plasticizer in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(4-ethyl-o-tolyl) phosphate can be synthesized through the phosphorylation of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 4-ethyl-o-tolyl alcohol with phosphorus oxychloride in large reactors. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-ethyl-o-tolyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are often used.
Major Products Formed
Oxidation: The major product is tris(4-ethyl-o-tolyl) phosphine oxide.
Substitution: Depending on the nucleophile used, various substituted phosphates can be formed.
Aplicaciones Científicas De Investigación
Tris(4-ethyl-o-tolyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used as a flame retardant and plasticizer in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which tris(4-ethyl-o-tolyl) phosphate exerts its effects involves its interaction with various molecular targets and pathways:
Flame Retardancy: It acts by promoting the formation of a char layer on the surface of the material, which inhibits the spread of flames.
Endocrine Disruption: It can bind to hormone receptors, interfering with normal hormonal signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Triphenyl phosphate
Uniqueness
Tris(4-ethyl-o-tolyl) phosphate is unique due to its specific structural features, such as the presence of ethyl and methyl groups on the aromatic rings. These substituents influence its physical and chemical properties, making it particularly effective as a flame retardant and plasticizer compared to other similar compounds .
Propiedades
Número CAS |
84642-71-7 |
|---|---|
Fórmula molecular |
C27H33O4P |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
tris(4-ethyl-2-methylphenyl) phosphate |
InChI |
InChI=1S/C27H33O4P/c1-7-22-10-13-25(19(4)16-22)29-32(28,30-26-14-11-23(8-2)17-20(26)5)31-27-15-12-24(9-3)18-21(27)6/h10-18H,7-9H2,1-6H3 |
Clave InChI |
YDQQYNDAEWDGSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)CC)C)OC3=C(C=C(C=C3)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


